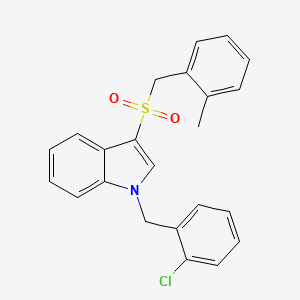

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole

Description

1-(2-Chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole is a synthetic indole derivative featuring a 2-chlorobenzyl substituent at the 1-position and a 2-methylbenzyl sulfonyl group at the 3-position. The indole core is sulfonylated, a modification commonly employed to enhance metabolic stability and modulate electronic properties for pharmacological applications.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-[(2-methylphenyl)methylsulfonyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO2S/c1-17-8-2-3-10-19(17)16-28(26,27)23-15-25(22-13-7-5-11-20(22)23)14-18-9-4-6-12-21(18)24/h2-13,15H,14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNYWCBHCVQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

Formation of 2-chlorobenzyl chloride: This can be achieved by reacting 2-chlorotoluene with chlorine gas under UV light.

Preparation of 2-methylbenzylsulfonyl chloride: This involves the sulfonation of 2-methylbenzyl chloride using sulfur trioxide or chlorosulfonic acid.

Coupling Reaction: The final step involves the coupling of the indole core with the prepared intermediates under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-((2-methylbenzyl)sulfonyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 1- and 3-positions of the indole core critically influence electronic, steric, and solubility profiles. Key comparisons include:

1-((4-Methoxyphenyl)sulfonyl)-3-(bromomethyl)-1H-indole ()

- Substituents : 4-Methoxyphenyl sulfonyl (electron-donating) at 1-position; bromomethyl at 3-position.

- Key Differences : The methoxy group enhances solubility compared to the target compound’s 2-chlorobenzyl group. Bromomethyl offers a reactive site for further functionalization, unlike the stable sulfonyl-methylbenzyl group in the target .

- Synthesis : Prepared via NaBH4 reduction of a carbaldehyde intermediate, followed by purification via FCC .

(±)-3-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-1H-indole 3u ()

- Substituents : Trifluorodecan chain introduces extreme hydrophobicity; bromomethyl allows alkylation.

- Key Differences : The long fluorinated chain increases lipophilicity, likely reducing aqueous solubility compared to the target compound’s benzyl groups. This may limit blood-brain barrier penetration .

1-((4-Methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives ()

- Substituents : Piperazine ring at the sulfonyl phenyl group; difluoromethyl group.

- Key Differences : The piperazine moiety enhances basicity and CNS penetration, making these compounds potent 5-HT6 receptor antagonists (IC50 < 10 nM). The target compound lacks this basic nitrogen, which may reduce receptor affinity .

2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde ()

- Substituents : Phenylsulfonyl at 1-position; carbaldehyde at 3-position.

- Key Differences : The aldehyde group is reactive and may participate in Schiff base formation, unlike the stable sulfonyl-methylbenzyl group in the target. This derivative exhibits antibacterial and antifungal activity, suggesting the target’s chlorine substituent could enhance similar effects .

Spectroscopic and Analytical Data

- NMR : reports 13C-NMR shifts for a related indole (δ 101.99 for C-3; δ 144.88 for C-NH2). The target’s 2-chlorobenzyl group would deshield nearby protons, causing distinct aromatic region splitting .

- HRMS: The target’s molecular formula (C23H19ClNO2S) predicts a molecular weight of 400.08 g/mol. Comparable compounds in (e.g., 509.05 g/mol for triazole-containing analogs) show higher masses due to bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.